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molecular formula C11H11NO3S B1230692 7-Ethyl-2-methyl-4-oxo-4,7-dihydrothieno(2,3-b)pyridine-5-carboxylic acid CAS No. 55503-20-3

7-Ethyl-2-methyl-4-oxo-4,7-dihydrothieno(2,3-b)pyridine-5-carboxylic acid

Cat. No. B1230692
M. Wt: 237.28 g/mol
InChI Key: JLLCZRLPPPCXFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03951989

Procedure details

A mixture of 0.24 part of ethyl 7-ethyl-4,7-dihydro-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylate and 3 parts by volume of 2N sodium hydroxide is heated at 90°C for 5 minutes. After cooling the solution is neutralized with acetic acid to give a precipitate whic is collected by filtration, whereby 7-ethyl-4,7-dihydro-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid is obtained as crystals. Recrystallization from chloroform-ethanol gives colorless prisms melting at 232°-233°C. This product is identical with the product in Example 13.
Name
ethyl 7-ethyl-4,7-dihydro-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH:8]=[C:7]([C:9]([O:11]CC)=[O:10])[C:6](=[O:14])[C:5]2[CH:15]=[C:16]([CH3:18])[S:17][C:4]1=2)[CH3:2].[OH-].[Na+]>C(O)(=O)C>[CH2:1]([N:3]1[CH:8]=[C:7]([C:9]([OH:11])=[O:10])[C:6](=[O:14])[C:5]2[CH:15]=[C:16]([CH3:18])[S:17][C:4]1=2)[CH3:2] |f:1.2|

Inputs

Step One
Name
ethyl 7-ethyl-4,7-dihydro-2-methyl-4-oxothieno[2,3-b]pyridine-5-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N1C2=C(C(C(=C1)C(=O)OCC)=O)C=C(S2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the solution
CUSTOM
Type
CUSTOM
Details
to give a precipitate whic
FILTRATION
Type
FILTRATION
Details
is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C2=C(C(C(=C1)C(=O)O)=O)C=C(S2)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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